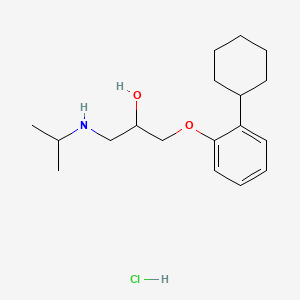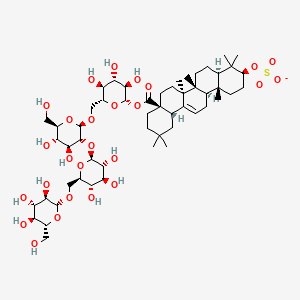
Rotundioside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rotundioside B is a triterpenoid saponin.
Aplicaciones Científicas De Investigación
Anti-Hepatotoxic and Anti-Hepatitis B Virus Potential
A study by Parvez et al. (2019) explored the potential of Cyperus rotundus, a plant containing Rotundioside B, in treating liver disorders and hepatitis B. The research indicated that C. rotundus could significantly normalize liver function markers and inhibit hepatitis B virus, suggesting a protective role against liver damage and viral hepatitis.
Pharmacological Activities of Cyperus rotundus
Another study by Pirzada et al. (2015) detailed various pharmacological activities of Cyperus rotundus, including anti-inflammatory, antioxidative, hepatoprotective, and neuroprotective effects. This comprehensive review supported the traditional use of C. rotundus in treating various ailments, potentially attributed to this compound and other active compounds.
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of C. rotundus, containing this compound, were highlighted in a study by Seo et al. (2001). The research demonstrated the plant's capacity to modulate inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Antiproliferative and Apoptosis-Inducing Effects in Cancer
Research by Wang et al. (2019) investigated the effects of C. rotundus on Triple-negative breast cancer cells. The study revealed that the ethanol extract of C. rotundus, which may include this compound, inhibits cancer cell proliferation and induces apoptosis, suggesting a therapeutic role in cancer treatment.
Modulation of Immune Responses
A study by Xu et al. (2015) demonstrated the immunomodulatory effects of C. rotundus, potentially through this compound. The findings indicated significant inhibition of hepatitis B virus DNA replication and suppression of proinflammatory cytokines, highlighting its role in immune response regulation.
Neuroprotective Effects
The neuroprotective properties of C. rotundus, possibly attributed to this compound, were discussed in the study by Kumar et al. (2014). The extract showed protective effects against oxidative stress and demonstrated acetylcholine esterase inhibitory activity, suggesting potential benefits in neurodegenerative diseases.
Propiedades
Número CAS |
99633-18-8 |
|---|---|
Fórmula molecular |
C54H87O26S- |
Peso molecular |
1184.3 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate |
InChI |
InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |
Clave InChI |
ZUXZMGHPLSOYHC-JYJHDFCMSA-M |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-] |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



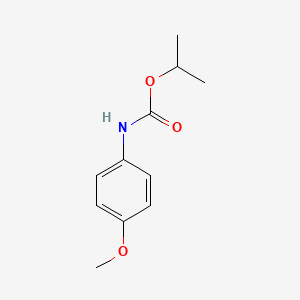
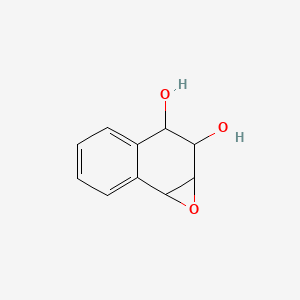
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
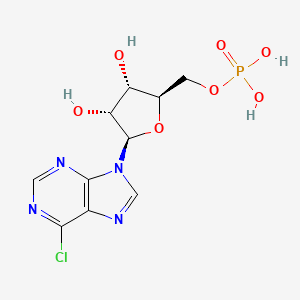
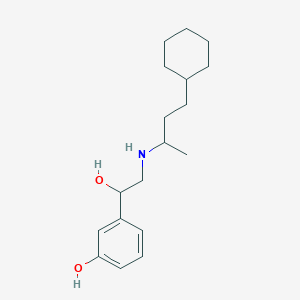
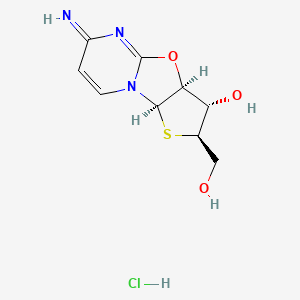
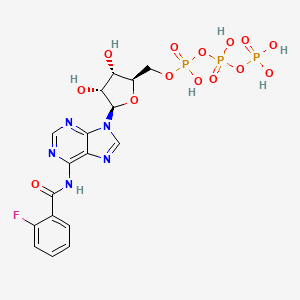
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)
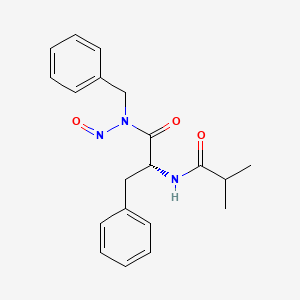
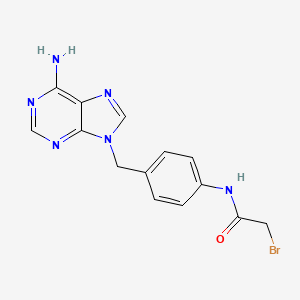
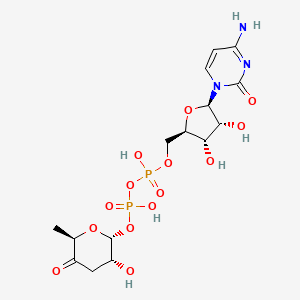
![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
